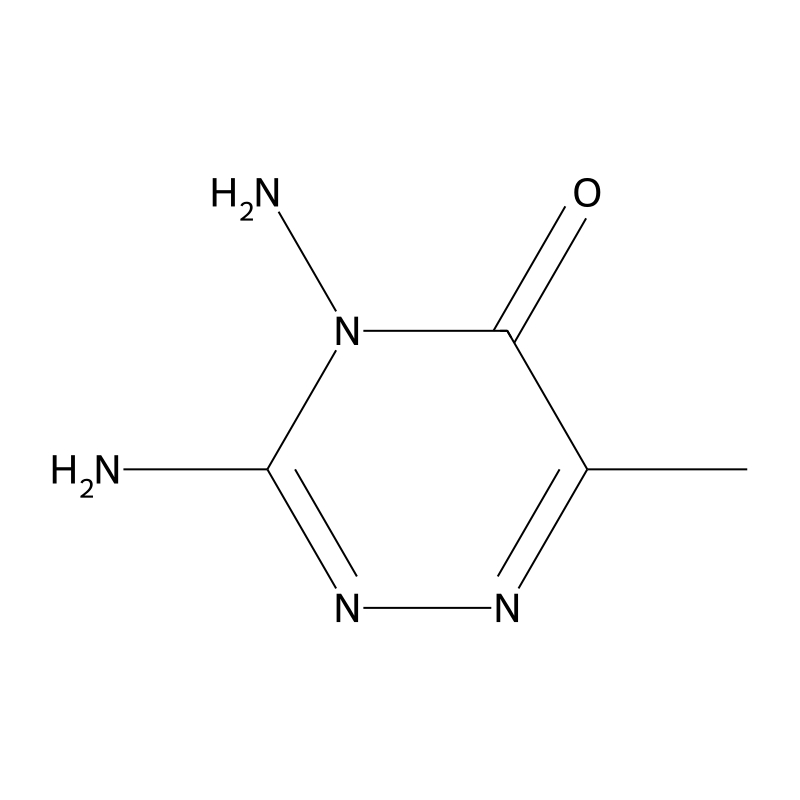

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one is an organic compound with the molecular formula C₄H₇N₅O and a molecular weight of 141.13 g/mol. This compound features a triazine ring, which is characterized by three nitrogen atoms and three carbon atoms in its six-membered structure. The presence of two amino groups at positions 3 and 4, along with a methyl group at position 6, contributes to its unique chemical properties and potential biological activities. Its systematic name reflects its structural features, indicating the positions of the functional groups.

- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can lead to the formation of different derivatives.

- Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity or stability.

- Cyclization: Under certain conditions, this compound can undergo cyclization reactions to form more complex structures.

These reactions are crucial for its application in medicinal chemistry and material science .

Research indicates that 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific proteins involved in tumor growth. For instance, it has shown inhibitory effects on casein kinase 2, a protein associated with various cancers . Additionally, its structural similarity to nucleobases suggests it may interact with nucleic acids, influencing cellular processes.

Several methods have been developed for synthesizing 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one:

- Hydrazine Derivatives: One common method involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis protocols combining multiple steps into a single reaction vessel to improve yield and reduce reaction time .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields when synthesizing triazine derivatives .

These methods highlight the versatility and efficiency of synthesizing this compound.

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one has several notable applications:

- Medicinal Chemistry: It is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit critical enzymes involved in tumor progression.

- Agricultural Chemicals: Its derivatives may serve as herbicides or fungicides due to their biological activity against various pathogens.

- Material Science: The compound's unique structure allows for potential applications in developing new materials with specific electronic or optical properties.

Interaction studies have focused on understanding how 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one interacts with biological macromolecules such as proteins and nucleic acids. These studies reveal:

- Protein Binding: The compound can bind to specific proteins involved in signaling pathways, potentially altering their function and leading to therapeutic effects.

- Nucleic Acid Interaction: Its structural similarity to nucleobases suggests it may interact with DNA or RNA, influencing gene expression or replication processes.

These interactions are critical for elucidating the compound's mechanism of action in biological systems.

Several compounds share structural similarities with 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Diamino-6-methyl-1,3,5-triazine | Contains two amino groups and a methyl group | More stable; used primarily as a herbicide |

| 6-Methyl-1,3,5-triazine | Lacks amino groups; simpler structure | Primarily used in agrochemicals |

| 3-Amino-1,2,4-triazine | Contains one amino group; simpler than 3,4-diamino | Less potent in biological applications |

The uniqueness of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one lies in its dual amino functionality combined with the triazine ring system that enhances its reactivity and biological activity compared to these similar compounds.

The compound emerged during mid-20th-century investigations into triazine derivatives, driven by interest in nitrogen-containing heterocycles for pharmaceutical and agricultural applications. While its exact synthesis date remains unclear, early methodologies for 1,2,4-triazin-5-ones involved cyclization reactions of hydrazides or hydrazones with amines. The specific substitution pattern of 3,4-diamino-6-methyl groups likely originated from efforts to optimize bioactivity and stability in triazine-based molecules. By the 1980s, its synthesis and characterization were well-documented, as evidenced by CAS registration (52553-11-4).

Position Within Heterocyclic Chemistry

As a 1,2,4-triazin-5-one derivative, this compound occupies a niche within heterocyclic chemistry due to:

- Electronic Features: The conjugated triazine ring stabilizes charge distribution, while amino groups enhance nucleophilic reactivity.

- Structural Versatility: The methyl group at position 6 influences steric effects and solubility, enabling tailored modifications.

- Hybrid Reactivity: Combines triazine’s electron-deficient nature with enamine-like behavior from the amino substituents.

Table 1 compares key properties with related triazines:

Significance in Triazine-Based Chemical Research

This compound has catalyzed advancements in three domains:

- Medicinal Chemistry: Serves as a scaffold for anticancer agents by inhibiting protein kinases. Its structural analogy to purines enables interactions with nucleic acids, suggesting antiviral potential.

- Synthetic Methodology: Facilitates studies on cyclization reactions, such as intramolecular azo coupling and Kabachnik–Fields reactions.

- Materials Science: Derivatives enhance thermal stability in polymers, as seen in polyimide synthesis.

Research Objectives and Scope

Current research aims to:

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one represents a nitrogen-rich heterocyclic compound with the molecular formula C₄H₇N₅O and a molecular weight of 141.13 g/mol [1] [2]. The compound belongs to the 1,2,4-triazine family, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 2, and 4 [35]. The structure features two amino groups positioned at carbons 3 and 4, a methyl substituent at carbon 6, and a carbonyl group at position 5 [1] [3].

The International Union of Pure and Applied Chemistry name for this compound is 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, with the Chemical Abstracts Service registry number 52553-11-4 [1] [2]. The simplified molecular-input line-entry system representation is CC1=NN=C(N(C1=O)N)N, which clearly depicts the connectivity pattern within the triazine ring system [1] [3].

Spectroscopic analysis reveals distinctive structural features through nuclear magnetic resonance studies. The ¹H nuclear magnetic resonance spectrum typically shows signals corresponding to the methyl group, amino protons, and the ring nitrogen-bound hydrogen [19]. The ¹³C nuclear magnetic resonance spectrum displays characteristic peaks for the carbonyl carbon around 160-180 parts per million, aromatic carbons in the 120-150 parts per million range, and the methyl carbon around 20-25 parts per million [19] [29].

Mass spectrometry fragmentation patterns demonstrate the molecular stability of the triazine core, with characteristic loss patterns involving the amino groups and methyl substituent [3] [21]. The compound exhibits a base peak at mass-to-charge ratio 141, corresponding to the molecular ion, with fragment ions at lower mass-to-charge ratios reflecting systematic bond cleavages [3].

Crystallographic analysis

Crystallographic investigations of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one and related triazine derivatives provide detailed insights into solid-state molecular arrangements [5] [8]. The crystal structure reveals that the triazine ring adopts a planar configuration with minimal deviation from planarity, consistent with the aromatic character of the heterocyclic system [5].

In crystalline forms, the molecules typically arrange in layered structures stabilized by extensive hydrogen bonding networks [5] [8]. The amino groups at positions 3 and 4 serve as both hydrogen bond donors and acceptors, forming intermolecular interactions with neighboring molecules [5]. These hydrogen bonding patterns create characteristic ring motifs, including eight-membered rings with graph-set notation R₂²(8) [8].

The crystal packing demonstrates centrosymmetric dimeric units connected through nitrogen-hydrogen···nitrogen hydrogen bonds [5] [8]. Water molecules, when present in hydrated crystal forms, act as bridging units that link the triazine cations through additional hydrogen bonding networks [5]. The overall three-dimensional supramolecular structure results from these combined intermolecular interactions [5].

Crystallographic parameters for related triazine derivatives show typical unit cell dimensions with space groups commonly belonging to monoclinic or triclinic crystal systems [5] [8]. The bond lengths within the triazine ring fall within expected ranges for aromatic nitrogen heterocycles, with carbon-nitrogen bonds displaying partial double bond character [5].

Tautomerism and isomerism

The 1,2,4-triazin-5(4H)-one framework exhibits significant tautomeric behavior, with multiple forms possible depending on proton positioning [18] [20]. Three primary tautomeric forms have been identified: the hydroxytriazine form, the ortho-protonated triazinone tautomer, and the para-protonated triazinone tautomer [18] [20].

Computational studies indicate that the hydroxytriazine tautomer and the ortho-protonated triazinone form are nearly equivalent energetically and significantly more stable than the para-protonated variant [18] [20]. This energy relationship holds true in both gas and solid phases, suggesting fundamental thermodynamic preferences [20].

The 3,4-diamino substitution pattern introduces additional complexity to the tautomeric equilibrium through potential proton migration between amino groups and ring nitrogens [17]. The presence of electron-donating amino groups influences the electron density distribution within the triazine ring, affecting tautomer stability [17].

Isomeric considerations include positional isomers with different amino group arrangements and structural isomers with alternative ring connectivities [17] [35]. The 1,2,4-triazine isomer differs fundamentally from 1,2,3-triazine and 1,3,5-triazine isomers in terms of nitrogen positioning and resulting chemical properties [35].

Environmental factors such as solvent polarity, temperature, and pH can shift tautomeric equilibria [18] [20]. In polar solvents, forms capable of enhanced hydrogen bonding interactions may be preferentially stabilized [18].

Physicochemical parameters

Thermodynamic properties

Thermodynamic characterization of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one reveals fundamental energetic properties governing its chemical behavior [11]. The melting point of closely related triazine derivatives typically ranges from 274-276°C, indicating substantial intermolecular forces in the crystalline state [10] [11].

The predicted boiling point for similar triazine structures approaches 443°C, reflecting the thermal stability of the aromatic heterocyclic framework [11]. Vapor pressure measurements indicate low volatility, with values around 1.2 Pa at 25°C for related compounds [11].

Density calculations predict values of approximately 1.391 g/cm³ for the solid state, consistent with the compact molecular packing observed in crystallographic studies [11]. The predicted acid dissociation constant (pKa) value of 4.49 suggests weak acid behavior under physiological conditions [11].

Heat capacity and enthalpy data for triazine derivatives demonstrate the energetic requirements for phase transitions and chemical transformations [18] [20]. The relatively high thermal stability reflects the aromatic stabilization energy within the triazine ring system [20].

Solubility behavior in various solvents

Solubility characteristics of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one demonstrate significant dependence on solvent polarity and hydrogen bonding capacity [9] [11]. In water, the compound exhibits moderate solubility with values around 11.2 g/L at 20°C for related triazine derivatives [11].

Polar aprotic solvents such as dimethyl sulfoxide show enhanced dissolution, attributed to favorable dipole-dipole interactions and reduced hydrogen bonding competition [11]. Methanol and ethanol provide intermediate solubility levels, with heating often required for complete dissolution [9] [11].

The compound displays limited solubility in non-polar solvents, consistent with its polar amino and carbonyl functional groups [11]. This solubility pattern reflects the balance between hydrophilic amino groups and the moderately lipophilic methyl-substituted triazine core [11].

Temperature significantly affects solubility behavior, with increased dissolution observed at elevated temperatures across various solvent systems [9]. The dissolution process appears to involve disruption of intermolecular hydrogen bonding networks present in the crystalline state [9].

| Solvent | Solubility (g/L) | Temperature (°C) |

|---|---|---|

| Water | 11.2 | 20 |

| Dimethyl sulfoxide | Slightly soluble | 25 |

| Methanol | Slightly soluble (heated) | Variable |

| Ethanol | Moderate | Variable |

Partition coefficients and molecular interactions

The logarithm of the octanol-water partition coefficient (LogP) for related triazine compounds is approximately -0.88 at 20°C, indicating hydrophilic character [11]. This negative LogP value reflects the predominant influence of polar amino and carbonyl groups over the methyl substituent [11].

Molecular interactions governing partition behavior include hydrogen bonding capabilities of the amino groups, dipole moments associated with the carbonyl function, and aromatic interactions of the triazine ring [11] [16]. The compound's ability to form hydrogen bonds with both donor and acceptor sites influences its distribution between immiscible phases [16].

Protein binding interactions demonstrate the importance of hydrogen bonding and electrostatic interactions in biological systems [16]. The triazine scaffold can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites [16] [24].

Predicted collision cross section values for mass spectrometry analysis range from 120-180 Ų depending on the ionization adduct, providing insights into gas-phase molecular dimensions [3]. These values correlate with the compact molecular structure and limited conformational flexibility [3].

The compound's molecular interactions extend to metal coordination capabilities through the nitrogen lone pairs, particularly relevant for biological activity and synthetic applications [14] [16]. Coordination chemistry involves primarily the ring nitrogens and potentially the amino groups as ligating sites [14].

Structural relationships with analogous 1,2,4-triazin-5(4H)-one derivatives

The 1,2,4-triazin-5(4H)-one scaffold serves as a versatile framework for structural modifications, with numerous derivatives exhibiting diverse biological and chemical properties [14] [21] [22]. Substitution patterns at various ring positions significantly influence molecular properties and biological activities [24] [25].

Comparative analysis reveals that amino substitutions at positions 3 and 4 enhance hydrogen bonding capabilities relative to unsubstituted triazinones [19] [21]. The introduction of aryl substituents at position 6 generally increases lipophilicity and may enhance membrane permeability [22] [24].

Thioxo derivatives, where the carbonyl oxygen is replaced with sulfur, demonstrate altered electronic properties and tautomeric behavior [15] [21]. These sulfur analogues often exhibit enhanced biological activity compared to their oxygen counterparts [15].

Structural activity relationships within the triazinone family indicate that electron-donating substituents generally increase nucleophilicity, while electron-withdrawing groups enhance electrophilic character [24] [25]. The position of substitution critically affects these electronic perturbations [25].

| Derivative Type | Structural Modification | Key Property Changes |

|---|---|---|

| 3,4-diamino variants | Amino groups at C-3, C-4 | Enhanced hydrogen bonding |

| 6-aryl derivatives | Aromatic substituents at C-6 | Increased lipophilicity |

| Thioxo analogues | Sulfur replaces oxygen | Altered tautomerism |

| Alkyl-substituted | Various alkyl groups | Modified solubility |

The molecular framework demonstrates remarkable synthetic versatility, serving as a building block for complex heterocyclic systems through cyclization reactions [14] [28]. Fusion with other heterocyclic rings creates expanded aromatic systems with modified electronic properties [28].

Biological activity correlations suggest that the triazinone core provides an essential pharmacophore for various therapeutic applications [23] [25]. Structure-activity relationships indicate optimal substitution patterns for specific biological targets [24] [25].